7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
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Overview
Description
7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the piperazine moiety: This is usually done through nucleophilic substitution reactions, where the piperazine ring is introduced via a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy and piperazine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in disease pathways.
Interacting with receptors: Modulating receptor activity to produce therapeutic effects.
Affecting cellular pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5,7-Trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one: This compound shares a similar chromen-4-one core but differs in the substitution pattern.
7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one: Another chromen-4-one derivative with different substituents.
Uniqueness
7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one is unique due to the presence of the piperazine moiety, which imparts distinct biological activities and enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-23-9-11-24(12-10-23)13-18-20(25)8-7-17-21(26)19(14-28-22(17)18)15-3-5-16(27-2)6-4-15/h3-8,14,25H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOWFYXKBAOZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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